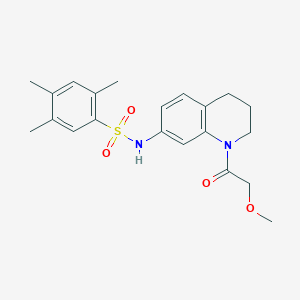

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound It is structured with a 1,2,3,4-tetrahydroquinoline core, substituted at positions 7 with a methoxyacetyl group and a sulfonamide moiety, and further functionalized at positions 2, 4, and 5 with methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic synthesis techniques:

Formation of the 1,2,3,4-tetrahydroquinoline core: : This can be achieved via Pictet-Spengler condensation of an aniline derivative with an appropriate aldehyde.

Introduction of the methoxyacetyl group: : Typically through an acylation reaction involving methoxyacetyl chloride and the tetrahydroquinoline intermediate.

Attachment of the sulfonamide group: : This is generally done by reacting the tetrahydroquinoline with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial synthesis might involve continuous flow processes to optimize reaction conditions and yield. The reactors could be designed for high-throughput screening to identify the best catalysts and solvents for each step.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide can participate in various organic reactions, including:

Oxidation: : The methoxyacetyl group can be oxidized to a carboxylic acid under specific conditions.

Reduction: : The sulfonamide group can undergo reduction to an amine.

Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide and quinoline moieties.

Common Reagents and Conditions

Oxidation: : Use of KMnO4 or Na2Cr2O7.

Reduction: : Catalytic hydrogenation or metal hydrides like LiAlH4.

Substitution: : Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The main products vary based on the reaction:

Oxidation: : Corresponding carboxylic acids.

Reduction: : Amine derivatives.

Substitution: : Functionalized quinoline-sulfonamide compounds.

Wissenschaftliche Forschungsanwendungen

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide has found applications in multiple scientific domains:

Chemistry: : Used as an intermediate in the synthesis of complex molecules.

Biology: : Potential use as a probe in bioassays to study protein-ligand interactions.

Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: : Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The compound's mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to mimic the structure of certain enzyme inhibitors, potentially blocking active sites. The methoxyacetyl group might facilitate binding through hydrogen bonding or hydrophobic interactions, stabilizing the compound-enzyme complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(7-chloroquinolin-4-yl)-2,4,5-trimethylbenzenesulfonamide: : Differing by the chlorine substitution, which alters its chemical properties and applications.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide: : Lacks the methoxy group, affecting its reactivity and function.

Highlighting Uniqueness

The uniqueness of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide lies in its dual functionality with a methoxyacetyl and sulfonamide group, enhancing its versatility in chemical synthesis and potential therapeutic applications.

There you have it: your comprehensive deep dive into the realm of this compound! Science is fascinating when you unravel such complex structures, isn't it?

Biologische Aktivität

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a tetrahydroquinoline core with a sulfonamide moiety and a methoxyacetyl group, suggesting diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O4S with a molecular weight of approximately 402.5 g/mol. The presence of the tetrahydroquinoline and sulfonamide functionalities indicates potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O4S |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 1171720-92-5 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. The methoxyacetyl group enhances binding affinity to target sites, while the sulfonamide moiety may modulate receptor functions or inhibit enzymatic activities.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could alter the activity of neurotransmitter receptors, potentially affecting neurological functions.

- Ion Channel Interaction : There is potential for interaction with ion channels that regulate cellular excitability and signaling.

Biological Activity Studies

Preliminary research indicates that this compound exhibits promising anti-inflammatory and anticancer properties. The hybrid structure may allow for enhanced specificity in targeting biological pathways associated with these diseases.

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory effects.

- Anticancer Potential : Research involving cancer cell lines indicated that the compound inhibited cell proliferation and induced apoptosis in certain types of cancer cells. The mechanisms involved include modulation of cell cycle regulators and apoptosis-related proteins.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-(Acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-methanesulfonamide | Tetrahydroquinoline core with acetyl group | Moderate anti-inflammatory effects |

| N-(1-(2-Methylacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-propane-1-sulfonamide | Similar core with a methylacetyl group | Anticancer activity noted |

| 2-Methoxy-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanone | Tetrahydroquinoline without sulfonamide functionality | Limited biological activity reported |

Eigenschaften

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-14-10-16(3)20(11-15(14)2)28(25,26)22-18-8-7-17-6-5-9-23(19(17)12-18)21(24)13-27-4/h7-8,10-12,22H,5-6,9,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGJQBFEMJVRNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.